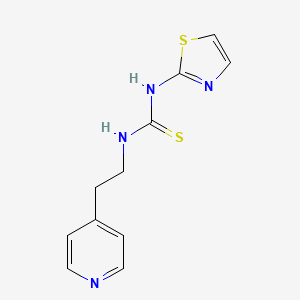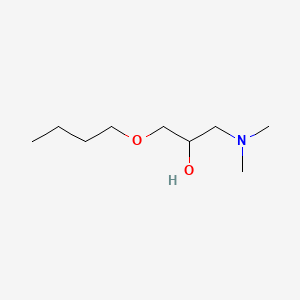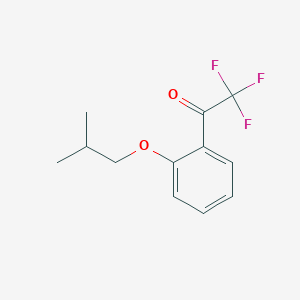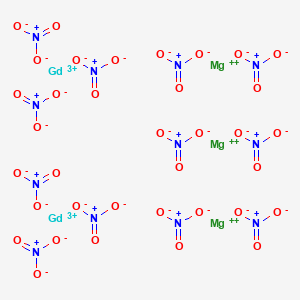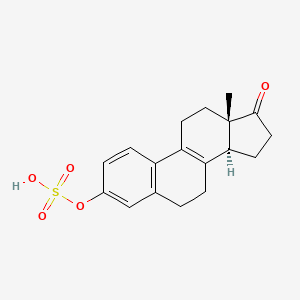
Methoxybrassenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxybrassenin B is an indole phytoalexin, a type of secondary metabolite produced by plants in response to stress, such as microbial infection. It is specifically found in Brassica plants, which include vegetables like broccoli, cabbage, and cauliflower. This compound has garnered attention due to its significant antiproliferative activity, making it a promising candidate for cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxybrassenin B can be synthesized from 1-substituted indole-3-carboxaldehydes and carboxylic acids as key intermediates. The synthesis involves a series of reactions, including condensation and cyclization, under controlled conditions . The reaction typically requires the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxybrassenin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of analogs with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
For example, glycosylated analogs of this compound have shown enhanced antiproliferative activity .
Applications De Recherche Scientifique
Methoxybrassenin B has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole phytoalexins.
Biology: this compound is used to investigate plant defense mechanisms and the role of phytoalexins in stress responses.
Medicine: Due to its antiproliferative activity, this compound is being explored as a potential anticancer agent.
Industry: this compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methoxybrassenin B involves its interaction with cellular targets, leading to the inhibition of cell proliferation. It is believed to interfere with key signaling pathways and enzymes involved in cell growth and division. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit topoisomerase I, an enzyme critical for DNA replication .
Comparaison Avec Des Composés Similaires
Methoxybrassenin B can be compared with other indole phytoalexins, such as:
Brassinin: Another indole phytoalexin with similar antiproliferative properties.
Spirobrassinin: Known for its unique spirocyclic structure and biological activity.
Camalexin: A well-studied phytoalexin with potent antimicrobial and anticancer properties.
This compound stands out due to its methoxy group, which enhances its lipophilicity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
142449-75-0 |
|---|---|
Formule moléculaire |
C13H14N2O2S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-[bis(methylsulfanyl)methylidene]-1-methoxyindole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-8-10(9-6-4-5-7-11(9)15)12(16)14-13(18-2)19-3/h4-8H,1-3H3 |
Clé InChI |
NFGCTENDKLNJTI-UHFFFAOYSA-N |
SMILES canonique |
CON1C=C(C2=CC=CC=C21)C(=O)N=C(SC)SC |
melting_point |
73 - 74 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


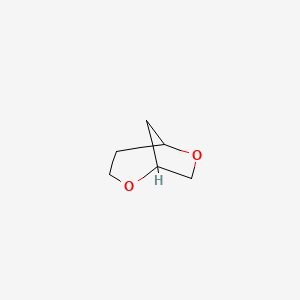
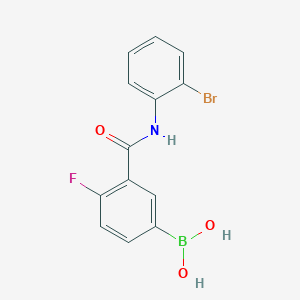

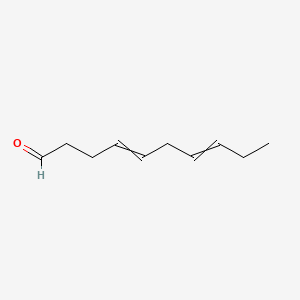

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
